

# Luxeritinib: A Technical Guide to its FLT3 and BTK Inhibition Profile

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## Compound of Interest

Compound Name: CG-806

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This in-depth technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK) inhibition profile of Luxeritinib (formerly **CG-806**). This document consolidates quantitative inhibitory data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

## Executive Summary

Luxeritinib is a potent, orally bioavailable, non-covalent dual inhibitor of FLT3 and BTK.<sup>[1][2]</sup> It has demonstrated significant activity against both wild-type and a wide range of clinically relevant mutant forms of these kinases, which are critical drivers in various hematologic malignancies.<sup>[3][4]</sup> Luxeritinib's mechanism of action involves targeting the ATP-binding pocket of these kinases, thereby blocking their downstream signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.<sup>[2][5]</sup> Preclinical and clinical data suggest its potential as a therapeutic agent for acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and other B-cell malignancies.<sup>[6][7]</sup>

## Quantitative Inhibition Profile

The inhibitory activity of Luxeritinib against FLT3 and BTK has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC<sub>50</sub>) and dissociation constant (K<sub>d</sub>) values for Luxeritinib against wild-type and mutant forms of these kinases.

Table 1: Luxeptinib FLT3 Inhibition Profile

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
Recombinant Kinase Assays				
FLT3-Wild Type				
FLT3-Wild Type	Biochemical	8.7 - 8.8	0.2	[3][8]
FLT3-ITD	Biochemical	0.8	3.1	[3][8]
FLT3-D835Y	Biochemical	0.8 - 4.95	-	[3][5]
FLT3-ITD/D835Y	Biochemical	1.1	-	[3]
FLT3-ITD/F691L	Biochemical	16	-	[3]
Cellular Assays				
MV4-11 (FLT3-ITD)	Proliferation	0.238	-	[3]
MOLM-13 (FLT3-ITD)	Proliferation	0.395	-	[3]
Ba/F3 (FLT3-ITD)	Proliferation	0.2	-	[3]
Ba/F3 (FLT3-D835Y)	Proliferation	0.5	-	[3]
Ba/F3 (FLT3-ITD/D835Y)	Proliferation	0.6	-	[3]
Ba/F3 (FLT3-ITD/F691L)	Proliferation	1.2	-	[3]

Table 2: Luxeptinib BTK Inhibition Profile

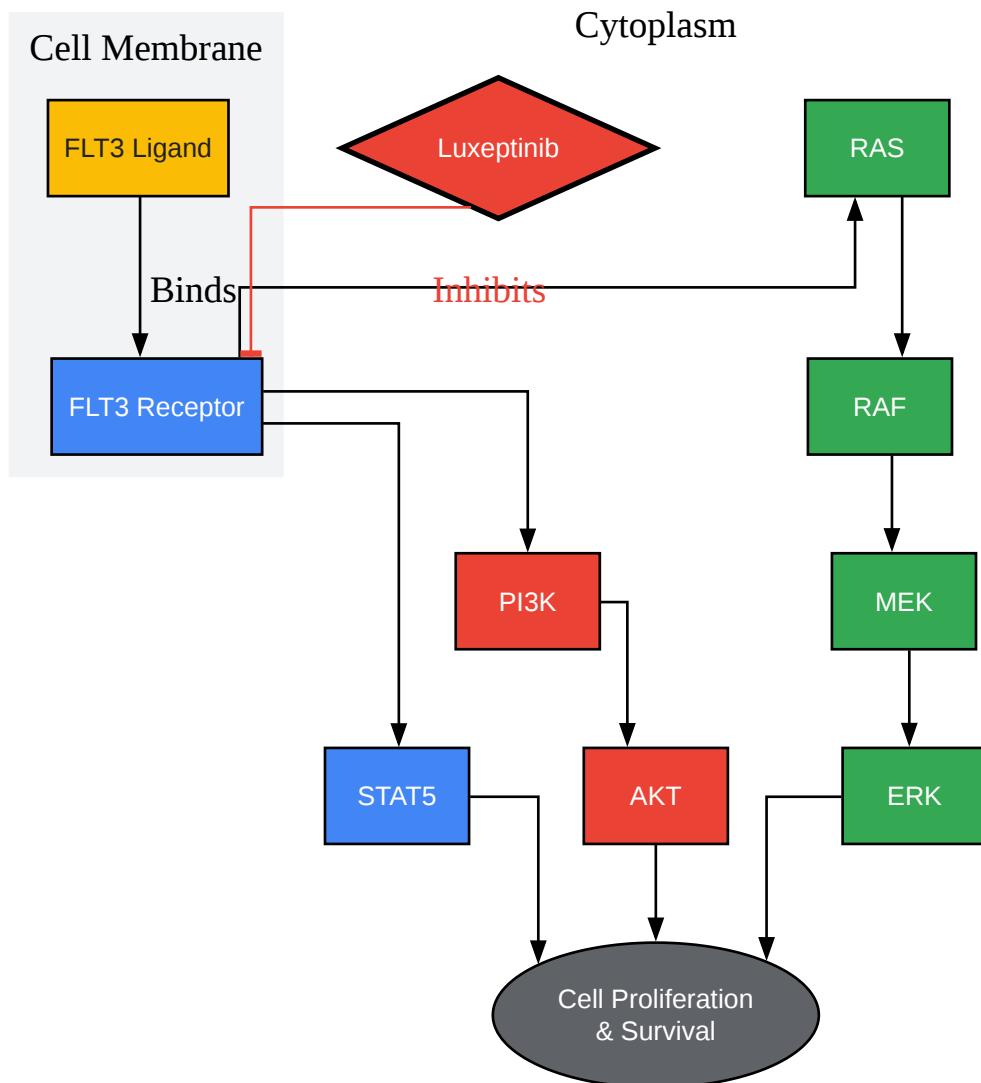
Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
Recombinant Kinase Assays				
BTK-Wild Type	Biochemical	8.0 - 9.3	27	[4][8]
BTK-C481S	Biochemical	2.5	13.1	[4][8]
Cellular Assays				
MEC-1 (CLL)	Proliferation	32	-	[1]

## Signaling Pathways and Mechanism of Action

Luxeritinib exerts its therapeutic effects by inhibiting the catalytic activity of FLT3 and BTK, which are key components of signaling pathways crucial for the survival and proliferation of malignant cells.

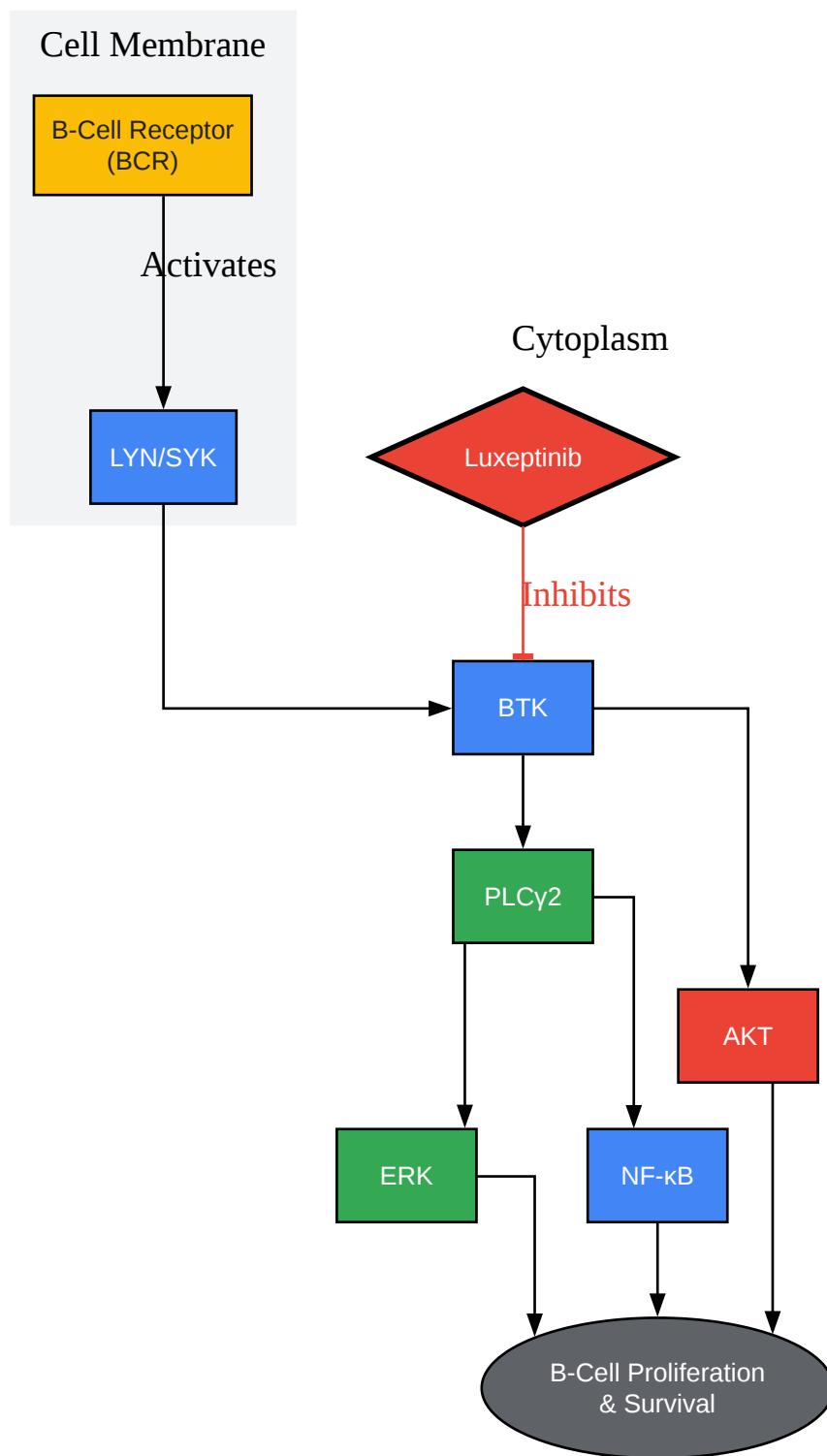
### FLT3 Signaling Pathway

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation in AML. This results in the continuous downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting leukemic cell proliferation and survival. Luxeritinib inhibits FLT3, thereby blocking these downstream signals.

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## BTK Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, survival, and differentiation. In B-cell malignancies, aberrant BCR signaling, often driven by overactive BTK, promotes cancer cell growth. Luxeptinib inhibits BTK, thereby disrupting this pro-survival signaling.



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BTK Signaling Pathway and Luxeptinib Inhibition.

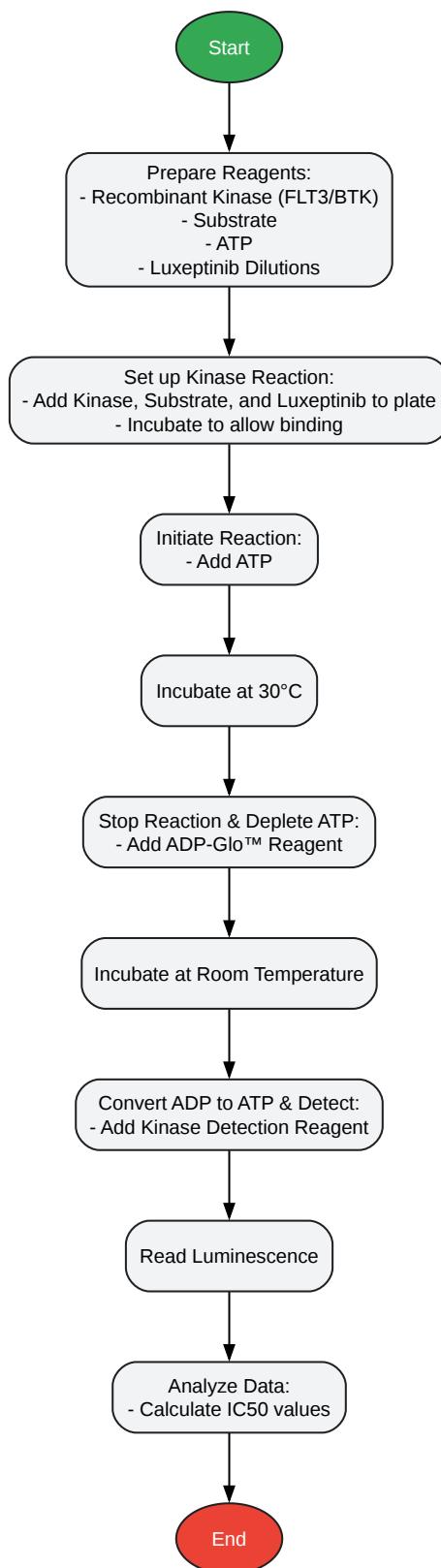
## Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the inhibition profile of Luxeptinib.

### Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Workflow:

[Click to download full resolution via product page](#)**Biochemical Kinase Inhibition Assay Workflow.**

**Detailed Methodology:**

- Reagent Preparation:
  - Prepare serial dilutions of Luxeptinib in DMSO.
  - Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).
  - Dilute recombinant FLT3 or BTK kinase and a suitable substrate in the reaction buffer.
  - Prepare an ATP solution in the reaction buffer.
- Reaction Setup:
  - In a 384-well plate, add the Luxeptinib dilutions or vehicle control (DMSO).
  - Add the diluted kinase and substrate mixture to each well.
  - Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Kinase Reaction:
  - Initiate the reaction by adding the ATP solution. The final ATP concentration is typically at or near the Km for the specific kinase.
  - Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Signal Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
  - Incubate at room temperature for 40 minutes.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.
- Data Analysis:

- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
- Calculate the percent inhibition for each Luxeptinib concentration relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of Luxeptinib on the viability and proliferation of cancer cell lines that are dependent on FLT3 or BTK signaling.

### Detailed Methodology:

- Cell Seeding:
  - Seed cells (e.g., MV4-11 for FLT3-ITD or MEC-1 for BTK) in a 96-well plate at a predetermined density in complete culture medium.
- Compound Treatment:
  - Prepare serial dilutions of Luxeptinib in the culture medium.
  - Add the diluted Luxeptinib or vehicle control to the appropriate wells.
- Incubation:
  - Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Measurement:
  - Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
  - Incubate for the recommended time to allow for signal development.
- Data Analysis:

- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of viable cells relative to the vehicle control for each concentration and determine the IC<sub>50</sub> value.[12][13]

## Western Blot Analysis of Phosphorylated FLT3 and BTK

This technique is used to determine the effect of Luxeptinib on the phosphorylation status of FLT3 and BTK, which is a direct measure of their activation.

### Detailed Methodology:

- Cell Treatment and Lysis:
  - Treat cultured cells (e.g., MV4-11 or Ramos) with various concentrations of Luxeptinib or vehicle for a specified time.
  - Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
  - Determine the protein concentration of the lysates.
- SDS-PAGE and Protein Transfer:
  - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the phosphorylated form of FLT3 (e.g., anti-p-FLT3 Tyr591) or BTK (e.g., anti-p-BTK Tyr223).

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) FLT3 or BTK protein, and a loading control like  $\beta$ -actin or GAPDH.
  - Quantify the band intensities to determine the relative levels of phosphorylated protein.[\[6\]](#) [\[14\]](#)[\[15\]](#)

## Conclusion

Luxeritinib is a potent dual inhibitor of FLT3 and BTK, demonstrating significant and broad activity against wild-type and clinically important mutant forms of these kinases. The data presented in this guide, along with the detailed methodologies, provide a comprehensive technical overview for researchers and drug development professionals. The unique inhibition profile of Luxeritinib supports its ongoing clinical development as a promising therapeutic agent for patients with hematologic malignancies driven by aberrant FLT3 and BTK signaling.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Luxeritinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)
- 4. Dual BTK/SYK inhibition with CG-806 (luxeritinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)

- 5. [benchchem.com](#) [benchchem.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. Luxeptinib for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [\[aptose.com\]](#)
- 8. [aacrjournals.org](#) [aacrjournals.org]
- 9. [promega.com](#) [promega.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [promega.com](#) [promega.com]
- 12. [benchchem.com](#) [benchchem.com]
- 13. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 14. [benchchem.com](#) [benchchem.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [\[ptglab.com\]](#)
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